molecular formula C16H17ClN2O4 B6702739 Ethyl 2-(4-chlorophenyl)-2-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]acetate

Ethyl 2-(4-chlorophenyl)-2-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]acetate

Cat. No.: B6702739
M. Wt: 336.77 g/mol
InChI Key: PBUPPOWBTNBQQJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenyl)-2-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]acetate is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenyl group, an oxazole ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chlorophenyl)-2-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]acetate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acylation reaction: The oxazole derivative is then acylated using an acyl chloride or anhydride to introduce the acetyl group.

    Coupling with chlorophenyl derivative: The acylated oxazole is then coupled with a chlorophenyl derivative using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

    Esterification: Finally, the ethyl ester is formed through esterification of the carboxylic acid intermediate using ethanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorophenyl)-2-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the oxazole ring to a more saturated heterocycle.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the chlorophenyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated heterocycles.

Scientific Research Applications

Ethyl 2-(4-chlorophenyl)-2-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]acetate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific properties.

    Biological Studies: Researchers study its interactions with biological targets to understand its potential therapeutic effects.

    Industrial Applications: It may be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenyl)-2-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(4-chlorophenyl)-2-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]acetate can be compared with other similar compounds, such as:

    Ethyl 2-(4-bromophenyl)-2-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]acetate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 2-(4-chlorophenyl)-2-[[2-(5-ethyl-1,2-oxazol-3-yl)acetyl]amino]acetate: Similar structure but with an ethyl group on the oxazole ring.

    Ethyl 2-(4-chlorophenyl)-2-[[2-(5-methyl-1,2-thiazol-3-yl)acetyl]amino]acetate: Similar structure but with a thiazole ring instead of oxazole.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and functional groups, which can influence its reactivity and applications.

Properties

IUPAC Name

ethyl 2-(4-chlorophenyl)-2-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c1-3-22-16(21)15(11-4-6-12(17)7-5-11)18-14(20)9-13-8-10(2)23-19-13/h4-8,15H,3,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUPPOWBTNBQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)Cl)NC(=O)CC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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